![molecular formula C20H20N2O4 B2485971 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034311-01-6](/img/structure/B2485971.png)
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as BFDX1, is a synthetic compound that has been of interest to researchers due to its potential use in the field of neuroscience. BFDX1 has been shown to have a unique mechanism of action and may have potential as a tool for studying the brain and nervous system.
Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Applications
Research has shown the synthesis of compounds related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide demonstrating significant antioxidant and antibacterial properties. For instance, Shankerrao et al. (2013) synthesized a series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid exhibiting good chelating ability and scavenging activity against free radicals. Furthermore, these compounds showed equipotency to ampicillin against various bacterial strains, highlighting their potential as antibacterial agents (Shankerrao, Bodke, & Mety, 2013).
Analytical Applications
Benzofurazan derivatization reagents have been synthesized for the analysis of short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), indicating the chemical's utility in enhancing analytical methodologies. Santa et al. (2009) described the synthesis of derivatization reagents that reacted with short-chain carboxylic acids, facilitating their detection in LC/ESI-MS/MS with low detection limits. This work illustrates the compound's application in improving the sensitivity and specificity of analytical techniques (Santa et al., 2009).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, which were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors and for their analgesic and anti-inflammatory activities. This research signifies the compound's relevance in developing new therapeutic agents with potential benefits in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Metabolism Studies
Kamimura et al. (2017) investigated the metabolism of the partial glucokinase activator PF-04937319 and its N-demethylated metabolite using humanized chimeric mice and semi-physiological pharmacokinetic modeling. This study provides insights into the pharmacokinetic behavior of drugs in a human-like system, aiding in the prediction of human drug disposition and the identification of human-specific metabolites (Kamimura et al., 2017).
Luminescence Studies
Sun et al. (2012) presented the synthesis and structural characterization of carboxylate-assisted acylamide metal–organic frameworks with intriguing luminescence properties. These findings open up possibilities for the compound's application in materials science, particularly in the development of novel luminescent materials (Sun et al., 2012).
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22(2)15(18-9-13-5-3-4-6-16(13)26-18)11-21-20(23)14-7-8-17-19(10-14)25-12-24-17/h3-10,15H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBQRWFEPFBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
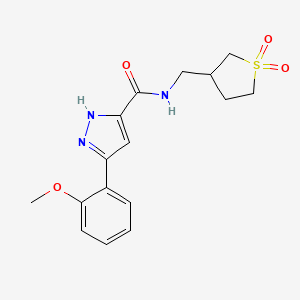
![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2485890.png)
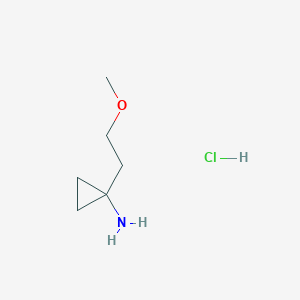
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485894.png)
![3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2485895.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)
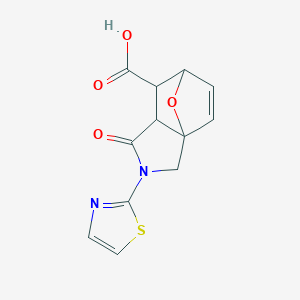
![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)
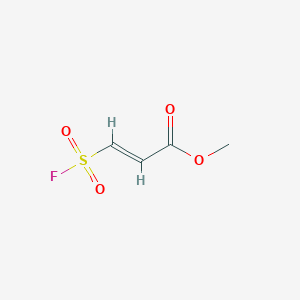
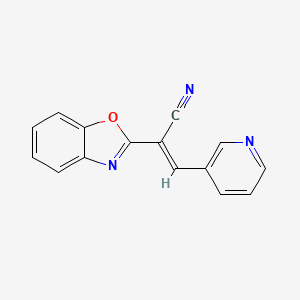

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
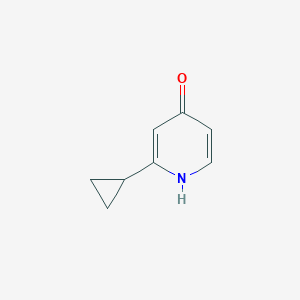
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)
